molecular formula C13H15BClF3O3 B1470955 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester CAS No. 1803320-97-9

3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester

Cat. No. B1470955
CAS RN: 1803320-97-9
M. Wt: 322.52 g/mol
InChI Key: JOHLHDNQZYFLBR-UHFFFAOYSA-N
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Description

“3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 1803320-97-9 . Its IUPAC name is 2-[3-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The molecular weight of this compound is 322.52 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-9(15)7-10(6-8)19-13(16,17)18/h5-7H,1-4H3 .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling is one of the most important applications of organoboron compounds . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

This compound has a storage temperature of 2-8°C . It is shipped at room temperature .

Scientific Research Applications

Drug Delivery Systems

3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester: has been utilized in the development of drug delivery systems. For instance, it has been structurally modified to create reactive oxygen species (ROS)-responsive multifunctional nanoparticles . These nanoparticles are designed to release therapeutic agents like curcumin in response to ROS, which are prevalent in inflammatory conditions such as periodontitis. This targeted release mechanism ensures that the drug is delivered precisely where it is needed, enhancing the efficacy and reducing potential side effects.

Organic Synthesis

This compound is a valuable reactant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for creating complex organic molecules, including pharmaceuticals and polymers. The presence of the trifluoromethoxy group enhances the reactivity and provides unique electronic properties to the resulting molecules.

Material Science

In material science, 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester contributes to the synthesis of fluorinated aromatic poly(ether-amide)s . These materials exhibit exceptional chemical resistance and thermal stability, making them suitable for high-performance applications such as advanced coatings and films.

Catalysis

The compound serves as a catalyst in various chemical reactions. For example, it has been used in protodeboronation processes, which are essential for the synthesis of certain organic compounds . The catalytic activity of this compound can be attributed to the boronic acid moiety, which facilitates the transfer of the boron group in chemical reactions.

Analytical Chemistry

In analytical chemistry, the solubility properties of phenylboronic acids and their esters, including 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester , are studied to understand their behavior in different solvents . This knowledge is crucial for designing extraction and purification processes for various compounds.

Biomedical Research

The compound has potential applications in biomedical research due to its ability to form complexes with biological molecules. It can be used to develop molecular receptors for sugars, which have implications in diabetes research and treatment .

Supramolecular Chemistry

Supramolecular chemistry explores the interactions between molecules to form complex structures3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester can be used to construct covalent organic frameworks, which have applications in gas storage, sensing, and catalysis .

Biological Activity

Lastly, the compound’s derivatives are explored for their biological activity. They have been investigated for their role as inhibitors or modulators of biological pathways, which could lead to the development of new therapeutic agents .

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful if swallowed .

Future Directions

The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored . Future research could focus on developing efficient methods for the protodeboronation of these compounds .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-9(15)7-10(6-8)19-13(16,17)18/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHLHDNQZYFLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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